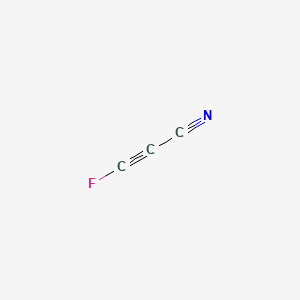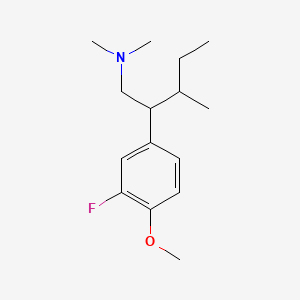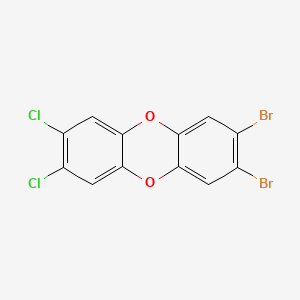
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin is a halogenated derivative of dibenzo-P-dioxin. This compound is part of a broader class of dioxins, which are known for their environmental persistence and potential toxicological effects. The structure of this compound includes two bromine atoms and two chlorine atoms attached to the dibenzo-P-dioxin framework .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin typically involves the halogenation of dibenzo-P-dioxin. One common method is the condensation of halogenated catechols with halogenated benzenes under specific conditions. For example, the condensation of 4,5-dimethylcatechol with 1,2,4,5-tetrachlorobenzene can yield halogenated dibenzo-P-dioxins .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where dibenzo-P-dioxin is treated with bromine and chlorine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
化学反応の分析
Types of Reactions
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dibenzo-P-dioxins .
科学的研究の応用
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of halogenation on the chemical properties of dioxins.
Biology: Researchers study its interactions with biological systems to understand its toxicological effects.
Medicine: It is investigated for its potential effects on human health, particularly its role in endocrine disruption and carcinogenesis.
Industry: It is used in the development of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism. This leads to the production of enzymes that metabolize the compound, potentially resulting in toxic effects .
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-P-dioxin (TBDD): Similar in structure but contains bromine atoms instead of chlorine.
2,3-Dichloro-7,8-dibromodibenzo-P-dioxin: Another halogenated derivative with similar properties.
Uniqueness
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin is unique due to its mixed halogenation pattern, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can affect its interaction with biological systems and its environmental behavior .
特性
CAS番号 |
50585-40-5 |
|---|---|
分子式 |
C12H4Br2Cl2O2 |
分子量 |
410.9 g/mol |
IUPAC名 |
2,3-dibromo-7,8-dichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2Cl2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChIキー |
SBSJXPIUKNBZND-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


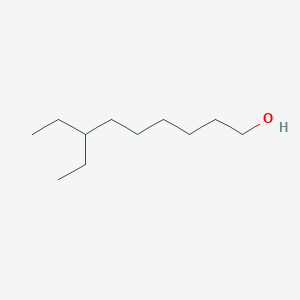
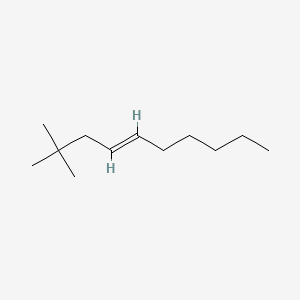
![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)

![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
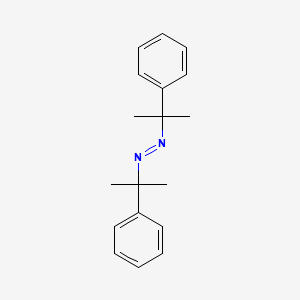
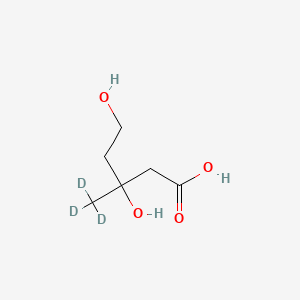
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)
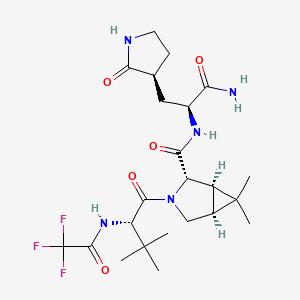
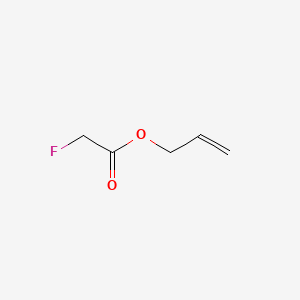
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)

